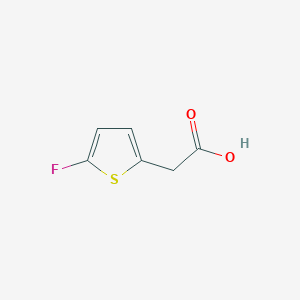

(5-Fluoro-2-thienyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluorothiophen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDKCGZLWWJOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoro 2 Thienyl Acetic Acid and Its Precursors

Ester Hydrolysis Pathways to (5-Fluoro-2-thienyl)acetic acid

The acid-catalyzed hydrolysis of esters like ethyl 2-fluoro(2-thienyl)acetate proceeds via a series of reversible steps. The reaction is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of ethanol, yields the carboxylic acid. This process is often carried out in aqueous acidic solutions, with the reaction equilibrium being driven towards the products by the use of a large excess of water. The kinetics of similar acid-catalyzed ester hydrolysis reactions have been studied, revealing dependencies on temperature and catalyst concentration. scribd.comcolumbia.edu

Table 1: Reaction Parameters for Acid-Catalyzed Ester Hydrolysis

| Parameter | Condition |

| Catalyst | Strong acids (e.g., HCl, H₂SO₄) |

| Solvent | Aqueous media |

| Temperature | Varies, often elevated to increase rate |

This table provides a general overview of typical conditions for acid-catalyzed ester hydrolysis.

Alternatively, saponification, or the basic hydrolysis of esters, offers a robust and generally irreversible method for obtaining carboxylic acids. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid. This method is often preferred due to its high yields and the irreversible nature of the final deprotonation step. wipo.int

Table 2: Reaction Steps for Basic Ester Hydrolysis (Saponification)

| Step | Description |

| 1 | Nucleophilic attack by hydroxide |

| 2 | Elimination of the alkoxide |

| 3 | Deprotonation of the carboxylic acid |

| 4 | Acidification to yield the final product |

This table outlines the sequential steps involved in the saponification of an ester.

Precursor Synthesis and Functionalization of the Thiophene (B33073) Ring

The synthesis of the direct precursor, ethyl 2-fluoro(2-thienyl)acetate, and other substituted 2-thiophene acetic acids necessitates strategic functionalization of the thiophene ring.

A classical approach to synthesizing 2-thiophene acetic acids involves the chloromethylation of thiophene to produce 2-chloromethylthiophene. google.comgoogle.com This intermediate is then subjected to cyanation, typically using a cyanide salt, to yield 2-thiopheneacetonitrile. google.comgoogle.com Subsequent hydrolysis of the nitrile group, under either acidic or basic conditions, affords the desired 2-thiophene acetic acid. google.comgoogle.com However, this route involves the use of highly toxic cyanides and lachrymatory intermediates, presenting significant handling challenges. google.comgoogle.com

A more versatile and widely used method for preparing substituted acetic acids is the malonic ester synthesis. uobabylon.edu.iq This pathway, when applied to thiophene derivatives, allows for the introduction of the acetic acid side chain. The synthesis commences with the alkylation of diethyl malonate with a suitable thiophene-containing electrophile, such as 2-iodothiophene (B115884). google.com The resulting substituted malonic ester then undergoes hydrolysis of both ester groups, followed by decarboxylation upon heating, to furnish the final 2-thiophene acetic acid. google.comuobabylon.edu.iq This method avoids the use of toxic cyanides and offers a high degree of flexibility in the synthesis of various substituted acetic acids. google.com A patent describes a process where 2-iodothiophene is condensed with diethyl malonate, followed by hydrolysis and decarboxylation to produce 2-thiophene acetic acid. google.com

Table 3: Key Transformations in the Malonic Ester Synthesis

| Transformation | Reagents/Conditions |

| Alkylation | Sodium ethoxide, alkyl halide |

| Hydrolysis | Aqueous base (e.g., NaOH) |

| Decarboxylation | Heat, often in acidic solution |

This table summarizes the main chemical transformations in the malonic ester synthesis.

The introduction of halogen atoms onto the thiophene ring is a critical step in the synthesis of many important intermediates, including precursors for this compound. Thiophene is highly reactive towards electrophilic halogenation, often occurring much more readily than with benzene. iust.ac.ir Various reagents and conditions can be employed to achieve selective halogenation at different positions of the thiophene ring. iust.ac.irjcu.edu.au For instance, N-iodosuccinimide in acetic acid has been used for the iodination of 3-alkylthiophenes. jcu.edu.au The development of efficient routes to halogenated 2-thiophenecarboxylic acid derivatives is essential for their use as building blocks in the synthesis of more complex molecules. nih.govresearchgate.net These halogenated thiophenes can then be further functionalized, for example, through Grignard reagent formation followed by carbonation, to introduce a carboxylic acid group. nih.govresearchgate.net

Palladium-Catalyzed Carbonylation Approaches to Thiophene Esters

Palladium-catalyzed carbonylation reactions are a cornerstone for the synthesis of thiophene esters, which serve as crucial precursors to this compound. This powerful technique facilitates the direct introduction of an ester functionality onto the thiophene ring. The process typically involves the reaction of a halothiophene, such as 2-bromothiophene, with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base.

The efficiency and functional group tolerance of this method are notable advantages. Key to the success of the reaction is the careful selection of the catalyst system, which includes a palladium source and a ligand. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂). Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), are often employed to stabilize the palladium center and facilitate the catalytic cycle.

The generally accepted mechanism for this transformation involves several steps:

Oxidative Addition: The palladium(0) catalyst reacts with the halothiophene.

CO Insertion: Carbon monoxide inserts into the palladium-carbon bond.

Reductive Elimination: The resulting complex reacts with an alcohol to form the thiophene ester and regenerate the palladium(0) catalyst.

Modern advancements in this area focus on creating more sustainable protocols, such as using lower catalyst loadings and developing systems that can effectively carbonylate the more abundant but less reactive 2-chlorothiophenes.

Regioselective Fluorination Strategies for Thiophene Scaffolds

Achieving regioselective fluorination of the thiophene ring is a significant challenge in the synthesis of this compound. The precise placement of the fluorine atom at the C5 position is critical and has led to the development of specialized fluorination techniques.

One indirect but effective strategy for introducing fluorine involves the synthesis of 5-fluoro-2-oxazolines, which can serve as fluorinated building blocks. In this approach, boron trifluoride etherate (BF₃·Et₂O) acts as both a Lewis acid catalyst and a fluoride (B91410) source. The reaction typically involves the cyclization of an N-allylic β-amino alcohol, where the BF₃·Et₂O promotes the formation of the oxazoline (B21484) ring while delivering the fluorine atom. These fluorinated oxazolines can then be further manipulated and incorporated into the target thiophene structure.

To circumvent the use of heavy metals, metal-free oxidative fluorination methods have emerged as a valuable tool for the synthesis of fluorinated heterocycles. These reactions often employ electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄). The regioselectivity of the fluorination is governed by the electronic properties of the thiophene substrate. For instance, the presence of an electron-donating group at the 2-position of the thiophene ring can direct the electrophilic fluorinating agent to the 5-position. These metal-free conditions are often milder and exhibit broad functional group compatibility, making them highly attractive for the late-stage fluorination of complex molecules.

Stereoselective Synthesis of Related Fluoro-Thienyl Compounds and Analogues

When the target molecule contains a chiral center, as in certain analogues of this compound, the stereoselective synthesis becomes paramount. Different stereoisomers can possess vastly different biological activities, necessitating precise control over the three-dimensional arrangement of atoms.

Several strategies are employed to achieve this stereocontrol:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: The use of a small amount of a chiral catalyst can generate large quantities of an enantioenriched product. For example, the asymmetric hydrogenation of a C=C double bond in a precursor molecule using a chiral transition metal catalyst can establish a stereocenter with high enantioselectivity.

Enzymatic Resolutions: Enzymes, due to their inherent chirality, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. Lipases are commonly used for the resolution of racemic esters or alcohols.

These methods are indispensable for accessing single-enantiomer fluoro-thienyl compounds, which are often required for pharmaceutical applications.

Chemical Reactivity and Transformation Studies of 5 Fluoro 2 Thienyl Acetic Acid

Cyclization Reactions and Fused Heterocycle Formation

Cyclization reactions involving derivatives of (5-Fluoro-2-thienyl)acetic acid are a key strategy for constructing complex molecular architectures, particularly fused heterocyclic systems. These reactions often proceed through the initial modification of the acetic acid moiety to create a reactive intermediate that can subsequently undergo intramolecular ring closure.

The conversion of carboxylic acids to acid hydrazides is a fundamental step in the synthesis of many nitrogen-containing heterocycles. ekb.eg Acid hydrazides are stable, crystalline compounds that can be readily prepared from the corresponding carboxylic acid or its ester. ekb.egresearchgate.net These hydrazides serve as versatile intermediates, and their reaction with various reagents can lead to the formation of different heterocyclic rings. For instance, the reaction of an acid hydrazide with α-chloroacetyl chloride can yield an azetidine (B1206935) ring, while reaction with thioacetic acid can produce a thiazolidine (B150603) ring. ekb.eg Furthermore, cyclization of hydrazones, derived from hydrazides, with sodium azide (B81097) can lead to the formation of substituted tetrazole rings. ekb.eg

The Thorpe-Ziegler reaction is a well-established method for the synthesis of cyclic ketones and enamines through the intramolecular cyclization of dinitriles. A modification of this reaction is instrumental in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. nih.govmdpi.comresearchgate.net This synthetic route often begins with the conversion of a thiophene (B33073) derivative into a suitable precursor, which is then subjected to cyclization conditions. For example, the synthesis of novel thieno[2,3-b]pyridines has been accomplished, and these compounds have been evaluated for their biological activities. nih.govmdpi.com The general strategy involves the construction of the pyridine (B92270) ring onto the thiophene core, leading to the formation of the fused thieno[2,3-b]pyridine system. amanote.com The reaction mechanism for the Thorpe-Ziegler cyclization involves the formation of an enamine intermediate, which then undergoes ring closure. researchgate.net

Table 1: Examples of Thieno[2,3-b]pyridine Derivatives Synthesized via Cyclization Reactions

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Cycloalkanones and 2-amino-3-cyanothiophene derivatives | Sodium ethoxide, ethyl formate | Substituted thieno[2,3-b]pyridines | nih.gov |

| 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile derivatives | Various reagents for further cyclization | Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines | mdpi.com |

While not a direct cyclization of this compound itself, the synthesis of coumarins can be achieved through reactions involving related thiophene acetic acids. Coumarins are a class of compounds with a wide range of biological activities and are important synthetic targets. google.com Several methods exist for the synthesis of coumarins, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. google.comnih.govjsynthchem.com For instance, substituted phenyl acetic acids can react with substituted 2-hydroxy benzaldehydes to yield 3-aryl coumarins. organic-chemistry.org The reaction conditions for these syntheses can be optimized using various catalysts and solvents to achieve high yields. nih.govorganic-chemistry.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Derivatives of this compound can participate in these reactions, allowing for the introduction of various substituents onto the thiophene ring.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. nih.govrsc.org This reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. semanticscholar.orgdoaj.org In the context of thiophene derivatives, a bromo-substituted thiophene acetic acid can be coupled with various aryl boronic acids to generate a library of 2-aryl-thiophene acetic acid derivatives. nih.govfrontiersin.org These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate. nih.gov The choice of solvent and reaction temperature can influence the efficiency of the coupling reaction. semanticscholar.org

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with Thiophene Derivatives

| Thiophene Substrate | Aryl Boronic Acid | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| 2-(4-bromothiophen-2-yl)acetic acid | Substituted arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | 2-(4-arylthiophen-2-yl)acetic acids | nih.gov |

| 2-Acetyl-5-bromothiophene | Aryl(hetaryl)boronic acids | Benzothiazole-based Pd(II)-precatalyst | 2-Acetyl-5-arylthiophenes | semanticscholar.org |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orglibretexts.org This reaction is a versatile method for the synthesis of substituted alkenes. youtube.com The Heck reaction has been successfully applied to a variety of substrates, including aryl and vinyl halides. organic-chemistry.org While direct examples involving this compound are not prevalent in the provided search results, the general applicability of the Heck reaction to aryl halides suggests its potential for modifying the thiophene ring. frontiersin.orgnih.gov The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-substituted alkene. organic-chemistry.org The efficiency and outcome of the Heck reaction can be influenced by the choice of catalyst, base, and solvent. frontiersin.org

Fluorine-Specific Reactivity and Mechanistic Pathways

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which significantly influences the reactivity of fluorinated compounds. nih.gov Functionalization of such a strong bond is a considerable challenge in synthetic chemistry. nih.govresearchgate.net

Currently, there is a lack of specific documented research on radical reactions, such as trifluoromethylation, that directly involve the participation of the C-F bond in this compound. The exceptional stability of the C-F bond makes its homolytic cleavage to form a radical intermediate a highly energetic and thus unfavorable process. nih.gov While advancements have been made in the functionalization of C-F bonds in various organofluorine compounds, including those in trifluoromethyl groups, these methods are often substrate-specific and may not be directly applicable to an aryl fluoride (B91410) like this compound. researchgate.netbohrium.com

The concept of an organic molecule acting as a fluoride donor is most commonly observed in glycosylation reactions, where glycosyl fluorides are activated by promoters to form glycosidic bonds. nih.govnih.gov There is currently no scientific literature to suggest that this compound, or 2-fluorothiophenes in general, can act as a fluoride donor in metal-mediated reactions. The strength and inertness of the aryl C-F bond make the release of a fluoride ion under typical metal-catalyzed conditions highly improbable.

Nucleophilic Displacement Reactions Involving the Thiophene Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for thiophene derivatives. nih.gov The thiophene ring is generally more susceptible to nucleophilic attack than benzene. The rate and regiochemistry of these reactions are heavily influenced by the nature and position of substituents on the ring.

In the case of this compound, the fluorine atom, being highly electronegative, is expected to act as an activating group for nucleophilic aromatic substitution. This activation occurs through the inductive withdrawal of electron density from the thiophene ring, making the carbon atoms more electrophilic and thus more susceptible to attack by nucleophiles. The substitution would likely occur at the carbon atom bearing the fluorine atom (the C5 position).

A general mechanism for the nucleophilic substitution on a 2-halothiophene derivative involves the initial attack of a nucleophile on the carbon atom bonded to the halogen. This is followed by the departure of the halide ion, leading to the substituted product. While no specific studies on this compound are available, research on related compounds like 2-methoxy-3-X-5-nitrothiophenes demonstrates that such reactions proceed via a stepwise addition-elimination mechanism. nih.gov The reaction of halogenoalkanes with nucleophiles like the hydroxide (B78521) ion is a well-established substitution reaction. chemguide.co.uk For instance, bromoethane (B45996) reacts with hydroxide to form ethanol. chemguide.co.uk

Advanced Spectroscopic Analysis and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of magnetically active nuclei. For (5-Fluoro-2-thienyl)acetic acid, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are pivotal in mapping out the proton, carbon, and fluorine frameworks of the molecule.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the thiophene (B33073) ring and the acetic acid moiety. The methylene (B1212753) protons (-CH₂-) of the acetic acid group would likely appear as a singlet, integrating to two protons. The chemical shift of this signal is influenced by the adjacent carboxylic acid and the electron-withdrawing thiophene ring.

The thiophene ring protons, H-3 and H-4, would present as a pair of doublets due to vicinal coupling. The fluorine atom at the C-5 position introduces further complexity through H-F coupling. Specifically, the H-4 proton is expected to show a larger coupling constant with the fluorine atom (JHF) compared to the H-3 proton due to the through-space and through-bond interactions. The presence of these couplings provides definitive evidence for the substitution pattern on the thiophene ring. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

No experimental ¹H NMR data for this compound was found in the search results. The interpretation is based on the analysis of related compounds such as 2-thiopheneacetic acid and its derivatives. nih.govnih.gov

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, six distinct carbon signals are expected. The carbonyl carbon (-COOH) of the carboxylic acid will resonate at the most downfield position, typically in the range of 170-180 ppm. The methylene carbon (-CH₂-) will appear at a higher field.

The four carbons of the thiophene ring will exhibit characteristic chemical shifts influenced by the fluorine substituent and the acetic acid group. The carbon directly bonded to the fluorine atom (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. The other thiophene carbons (C-2, C-3, and C-4) will also experience smaller C-F couplings. The specific chemical shifts and coupling constants are instrumental in confirming the substitution pattern.

Specific experimental ¹³C NMR data for this compound was not available in the provided search results. The interpretation is based on general principles and data from analogous compounds. nih.govnih.gov

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. In the case of this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly indicative of the electronic environment of the fluorine atom attached to the aromatic thiophene ring. The fluorine signal will likely appear as a doublet of doublets due to coupling with the H-3 and H-4 protons of the thiophene ring, providing further confirmation of the molecular structure. The magnitude of these coupling constants can offer insights into the spatial proximity and bonding relationships between the fluorine and hydrogen atoms. researchgate.net

No specific experimental ¹⁹F NMR data for this compound was found in the search results. The interpretation is based on the general principles of ¹⁹F NMR spectroscopy.

Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to display several characteristic absorption bands.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. The spectrum will also show characteristic C-H stretching and bending vibrations for the thiophene ring and the methylene group. The C-S stretching vibration of the thiophene ring typically appears in the fingerprint region. The C-F stretching vibration is also expected, usually in the region of 1000-1400 cm⁻¹, providing direct evidence of the fluorine substituent.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| C-H stretch (Aromatic/Aliphatic) | 3100-2850 |

| C=O stretch (Carboxylic acid) | ~1700 (strong) |

| C-F stretch | 1000-1400 |

| C-S stretch (Thiophene) | Fingerprint region |

This table is based on typical infrared absorption frequencies for the functional groups present in this compound. Specific experimental data was not found in the search results. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the thiophene ring. The presence of the fluorine atom and the carboxylic acid group can influence the position and intensity of these absorption maxima (λmax). The substitution on the thiophene ring can cause a shift in the absorption bands compared to the parent thiophene molecule. Studying the photophysical properties, such as fluorescence, would require further investigation into the emission spectrum upon excitation at the absorption maxima.

No specific experimental UV-Vis data for this compound was found in the search results.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its exact molecular mass.

The fragmentation pattern would provide valuable structural clues. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH) as a neutral radical, resulting in a significant peak at [M-45]⁺. Another characteristic fragmentation would be the loss of the entire acetic acid side chain, leading to a fragment corresponding to the 5-fluorothienyl cation. The presence of the thiophene ring and the fluorine atom would also influence the fragmentation, potentially leading to characteristic ions that can be used to confirm the structure. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, further validating the chemical formula.

Specific mass spectrometry data for this compound was not found in the search results. The interpretation is based on the known fragmentation patterns of carboxylic acids and thiophene derivatives. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

The crystal structure of 2-Thiopheneacetic acid reveals a monoclinic crystal system. cetjournal.it In the solid state, molecules of 2-Thiopheneacetic acid are organized in a hydrogen-bonded dimeric fashion, a common supramolecular synthon for carboxylic acids. This interaction involves the formation of a ring motif through hydrogen bonds between the carboxylic acid groups of two adjacent molecules.

For "this compound," it is anticipated that similar hydrogen-bonding patterns would be observed. The presence of the fluorine atom at the 5-position of the thiophene ring could introduce additional intermolecular interactions, such as C–H···F or C–F···π interactions, which would further influence the crystal packing. The specific details of these interactions, including bond distances and angles, can only be definitively determined through experimental X-ray diffraction analysis of a single crystal of "this compound."

| Crystallographic Parameters for 2-Thiopheneacetic acid | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.954 |

| b (Å) | 5.861 |

| c (Å) | 12.428 |

| α (°) | 90 |

| β (°) | 108.89 |

| γ (°) | 90 |

| Volume (ų) | 618.3 |

| Z | 4 |

Data obtained for the parent compound, 2-Thiopheneacetic acid, as a predictive model.

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. unipi.it This method measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule in solution.

For chiral analogues of "this compound," where the chirality is introduced, for instance, by substitution at the α-carbon of the acetic acid moiety, CD spectroscopy would be an invaluable tool for characterization. The thiophene ring itself is an achiral chromophore, but when placed in a chiral environment, it can give rise to distinct CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms and functional groups around the chiral center.

The application of CD spectroscopy to chiral thiophene derivatives has been demonstrated in the study of chiral polythiophenes and other ligands containing stereogenic centers. nih.govrsc.org In these systems, the CD spectra are sensitive to the helicity of the polymer backbone or the configuration of the stereogenic center, respectively. nih.govrsc.org For a chiral analogue of "this compound," the CD spectrum would be expected to exhibit Cotton effects associated with the electronic transitions of the thiophene chromophore. By comparing the experimental CD spectrum with theoretical calculations or with the spectra of related compounds of known absolute configuration, the stereochemistry of the chiral analogue can be unambiguously assigned. unipi.it

Computational Chemistry and Theoretical Investigations of 5 Fluoro 2 Thienyl Acetic Acid

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical data storage and frequency conversion technologies. researchgate.net Organic molecules, particularly those with a donor-π-acceptor (D-π-A) structure, can exhibit significant NLO responses. nih.gov The thiophene (B33073) ring, with its delocalized π-electron system, often serves as an effective π-linker in such molecules. researchgate.net

Computational methods, primarily based on Density Functional Theory (DFT), are instrumental in predicting the NLO properties of new molecules before their synthesis. uobasrah.edu.iq The key parameter for assessing NLO activity is the first hyperpolarizability (β). nih.gov Theoretical calculations can determine this value, providing a quantitative measure of a molecule's potential as an NLO material. For thiophene-based systems, studies have shown that structural modifications, such as the introduction of different donor and acceptor groups, can significantly influence the NLO response. researchgate.netresearchgate.net

In the case of (5-Fluoro-2-thienyl)acetic acid, the fluorine atom acts as an electron-withdrawing group, while the acetic acid moiety can also influence the electronic distribution. Although it may not be a classic D-π-A system, the electronic asymmetry introduced by the substituents on the thiophene ring could lead to a non-zero hyperpolarizability.

To predict the NLO properties of this compound, a typical computational approach would involve:

Optimization of the molecular geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

Calculation of the electronic properties, such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

The table below illustrates the kind of data that would be generated from such a computational study, with representative values based on calculations for other thiophene derivatives.

Table 1: Predicted Non-Linear Optical Properties of a Representative Thiophene Derivative

| Parameter | Description | Illustrative Value |

|---|---|---|

| Dipole Moment (μ) | A measure of the molecule's overall polarity. | 2.5 Debye |

| Polarizability (α) | The measure of how easily the electron cloud is distorted by an external electric field. | 150 a.u. |

| First Hyperpolarizability (β) | The primary indicator of second-order NLO activity. | 30 x 10⁻³⁰ esu |

This table is for illustrative purposes and does not represent actual calculated values for this compound.

Further theoretical investigations could explore how modifications to the molecular structure, such as changing the substituent on the thiophene ring, could enhance the NLO properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and materials. najah.eduresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions. mdpi.comresearchgate.net

For this compound, MD simulations could be employed to investigate several key aspects:

Conformational Dynamics: The acetic acid side chain can rotate and fold, leading to different molecular conformations. MD simulations can explore the conformational landscape and identify the most stable structures.

Solvent Effects: The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. najah.edu MD simulations can explicitly model the interactions between this compound and various solvent molecules (e.g., water, ethanol), providing insights into solubility, solvation shell structure, and the stability of different conformers in solution.

Aggregate Formation: In solution or in the solid state, molecules of this compound may self-assemble into dimers or larger aggregates through intermolecular forces like hydrogen bonding (via the carboxylic acid groups) and π-π stacking (via the thiophene rings). MD simulations can model these aggregation processes and characterize the structure and stability of the resulting assemblies.

A typical MD simulation protocol would involve:

Defining a simulation box containing one or more molecules of this compound and a chosen solvent.

Assigning a force field to describe the interactions between all atoms.

Running the simulation for a specified time (e.g., nanoseconds to microseconds) at a given temperature and pressure.

Analyzing the resulting trajectory to extract information about the molecule's dynamic behavior.

The following table outlines key parameters that are typically analyzed in MD simulations and their significance.

Table 2: Key Parameters from Molecular Dynamics Simulations

| Parameter | Description | Significance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the molecule's conformation. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Reveals changes in the overall shape and size of the molecule. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a certain distance from a reference particle. | Characterizes the structure of the solvation shell and intermolecular interactions. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds. | Quantifies the extent of hydrogen bonding, which is crucial for dimerization and aggregation. |

This table presents parameters commonly analyzed in MD studies and is for illustrative purposes.

By applying these computational techniques, a deeper understanding of the molecular properties and behaviors of this compound can be achieved, guiding future experimental work and potential applications.

Mechanistic Investigations of Biological Activity Potential in Vitro and in Silico Research

Molecular Interactions with Biological Targets

Scientific literature lacks specific data on the molecular interactions of (5-Fluoro-2-thienyl)acetic acid with key biological targets. While related compounds have been investigated, no direct studies were found for this specific fluorinated derivative.

There is no available research detailing the inhibitory effects of this compound on enzymes such as cyclooxygenase (COX) or thymidylate synthase. While studies on other thiophene (B33073) derivatives and fluorinated compounds exist, these findings cannot be directly extrapolated to this compound.

Information regarding the receptor binding affinity and specific ligand-receptor interactions of this compound is not present in the reviewed scientific literature.

The specific contribution of the fluorine atom at the 5-position of the thiophene ring to the binding affinity and metabolic stability of this compound has not been experimentally determined or modeled in silico, according to available resources.

Cellular Pathway Modulation Research

No studies were identified that investigated the effects of this compound on cellular pathways.

There is no documented evidence to suggest that this compound inhibits the expression of pro-inflammatory enzymes.

Specific interactions between this compound and cellular receptors or enzymes have not been reported in the scientific literature.

Structure-Mechanism Relationships from Computational Docking Studies

Computational docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the detailed examination of the binding mode and the non-covalent interactions that stabilize the ligand-protein complex. Such studies are crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors.

Research into derivatives of the 2-(thiophen-2-yl)acetic acid scaffold has identified microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) as a potential biological target. nih.govfrontiersin.org mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandin E2 (PGE2), a potent mediator of inflammation, pain, and fever. nih.govnih.gov Inhibition of mPGES-1 is therefore a promising strategy for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Identification of Hydrogen Bond Lengths and Binding Energies with Target Proteins

Molecular docking simulations of 2-(thiophen-2-yl)acetic acid derivatives within the active site of mPGES-1 have revealed key interactions with specific amino acid residues. nih.gov The carboxylic acid moiety of the ligand is predicted to form crucial hydrogen bonds with residues such as Arginine (Arg) and Serine (Ser) at the catalytic site. The thiophene ring can engage in hydrophobic and aromatic interactions with residues like Phenylalanine (Phe).

While specific data for this compound is not available, the following table provides an illustrative example of the types of hydrogen bond interactions and their typical lengths as might be determined from a computational docking study with a target protein like mPGES-1.

Illustrative Hydrogen Bond Interactions for a Thienylacetic Acid Derivative

| Interacting Residue | Ligand Atom | Hydrogen Bond Length (Å) |

| Arg126 | O (Carboxylate) | 1.8 |

| Ser127 | O (Carboxylate) | 2.1 |

| His53 | O (Carboxylate) | 2.5 |

Note: The data in this table is representative and intended for illustrative purposes only. It does not reflect experimentally determined values for this compound.

Binding energy is another critical parameter calculated from docking studies, providing an estimation of the binding affinity between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction. The fluorine substituent on the thiophene ring of this compound is expected to influence the electronic properties of the ring and could potentially lead to altered binding affinities compared to the unsubstituted parent compound.

Illustrative Binding Energies for a Series of Thienylacetic Acid Analogs

| Compound | Binding Energy (kcal/mol) |

| 2-(Thiophen-2-yl)acetic acid | -6.5 |

| This compound | -6.8 |

| (5-Chloro-2-thienyl)acetic acid | -7.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of how binding energies might be compared in a lead optimization study. It does not represent actual experimental data.

Predictive Modeling of Pharmacological Profiles for Lead Optimization

The insights gained from computational docking studies are instrumental in the process of lead optimization. By understanding the key interactions between a ligand and its target protein, medicinal chemists can design new analogs with improved pharmacological profiles.

For instance, if docking studies reveal that a specific region of the binding pocket is not fully occupied by the initial lead compound, derivatives can be synthesized with additional functional groups to fill this space and potentially form new, favorable interactions. In the context of 2-(thiophen-2-yl)acetic acid derivatives as mPGES-1 inhibitors, predictive models can be built based on the docking scores and binding energies of a series of analogs. nih.govfrontiersin.org These models can then be used to virtually screen large libraries of compounds to identify new potential inhibitors with even higher predicted affinities.

The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry for lead optimization. The fluorine atom can alter the compound's lipophilicity, metabolic stability, and binding affinity. Predictive modeling can help to assess the likely impact of such modifications before undertaking extensive and costly chemical synthesis and biological testing. This iterative cycle of in silico prediction, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery.

Derivatives and Analogues: Synthesis and Structure Activity Relationship Sar Studies

Systematic Modification of the Acetic Acid Side Chain

The carboxylic acid group of (5-Fluoro-2-thienyl)acetic acid is a key site for chemical modification, allowing for the synthesis of various derivatives such as esters, amides, and thioesters. These modifications can significantly alter the compound's physicochemical properties, including lipophilicity, solubility, and ability to interact with biological targets.

Ester and Amide Formation: The most common modifications involve the conversion of the carboxylic acid to esters and amides. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. libretexts.org This reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing water as it forms. libretexts.org Amide synthesis involves reacting the carboxylic acid with an amine. libretexts.org Often, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or the use of an acyl chloride intermediate are employed to facilitate the reaction and improve yields, particularly for less reactive amines or for creating peptide bonds. organic-chemistry.org

Studies on 2-thienylacetic acid, the non-fluorinated parent compound, have demonstrated the synthesis of various heterocyclic amides. researchgate.net For instance, reaction with thionyl chloride converts the acid to its more reactive acyl chloride, which can then be coupled with various heterocyclic amines to produce the corresponding amide derivatives. researchgate.net

Reactions via the Active Methylene (B1212753) Group: The methylene group (-CH2-) adjacent to the thiophene (B33073) ring is also reactive. Under Perkin synthesis conditions, 2-thienylacetic acid can condense with aromatic aldehydes and dicarboxylic acid anhydrides. chempap.org For example, its reaction with phthalic anhydride (B1165640) can yield 3-(2-thienylmethylene)phthalide, which can be further rearranged to form 2-(2-thienyl)-1,3-indandione. chempap.org These reactions highlight the potential for creating more complex carbon skeletons attached to the thiophene ring.

Synthesis of Thioesters and Thioacids: The carboxylic acid can also be converted to a thioacid or thioester. Thioacids can be synthesized from the corresponding carboxylic acid using reagents like sodium sulfide (B99878) (Na2S) mediated by a coupling agent like EDC. organic-chemistry.org Thioesters are formed by the acylation of thiols and can be achieved through various methods, including the use of organophosphorus catalysts or by activating the carboxylic acid. organic-chemistry.org These sulfur-containing analogues can exhibit unique biological activities and metabolic profiles compared to their oxygen-containing counterparts.

The following table summarizes common modifications of the acetic acid side chain and the general synthetic methods employed.

| Derivative Type | Functional Group | General Synthetic Method |

| Ester | -COOR' | Reaction with an alcohol (R'-OH) in the presence of an acid catalyst. libretexts.org |

| Amide | -CONR'R'' | Reaction with an amine (HNR'R'') using a coupling agent or via an acyl chloride intermediate. libretexts.orgorganic-chemistry.org |

| Thioacid | -COSH | Reaction with a sulfur source like Na2S, mediated by a coupling agent. organic-chemistry.org |

| Thioester | -COSR' | Acylation of a thiol (R'-SH). organic-chemistry.org |

| Perkin Condensation Product | C-C bond formation | Reaction with aldehydes or anhydrides at high temperatures. chempap.org |

Variations in Fluorine Substitution Patterns on the Thiophene Ring

The position and number of fluorine substituents on the thiophene ring can profoundly influence a molecule's biological activity. Fluorine's high electronegativity and small size can alter a compound's acidity, metabolic stability, and binding interactions with target proteins. nih.gov While SAR studies specifically detailing the systematic variation of fluorine on the (thienyl)acetic acid scaffold are not extensively documented, the principles can be inferred from related classes of fluorinated heterocyclic compounds.

For example, research on fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation has shown that the specific arrangement of fluorine atoms in relation to other functional groups is critical for activity. nih.gov The introduction of fluorine can block sites of metabolic oxidation, thereby increasing the compound's bioavailability. nih.gov

In the synthesis of fluorinated heterocycles, such as furopyridines and thienopyridines, trifluoromethyl groups (-CF3) are often incorporated. For instance, (2-thenoyl)-ω,ω,ω-trifluoroacetone can serve as a precursor for synthesizing 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-one, a key intermediate for various fused heterocyclic systems. arabjchem.org The strong electron-withdrawing nature of the -CF3 group significantly impacts the reactivity and biological properties of the resulting molecules.

The table below outlines potential variations in fluorine substitution and their predicted impact on molecular properties.

| Substitution Pattern | Example Structure (Hypothetical) | Potential Impact on Properties |

| No Fluorine | 2-Thienylacetic acid | Baseline compound for comparison. wikipedia.orgnih.gov |

| 3-Fluoro | 2-(3-Fluorothiophen-2-yl)acetic acid | Altered electronic distribution and acidity compared to the 5-fluoro isomer. |

| 4-Fluoro | 2-(4-Fluorothiophen-2-yl)acetic acid | Different dipole moment and potential for altered target binding. |

| Difluoro (e.g., 3,5-Difluoro) | 2-(3,5-Difluorothiophen-2-yl)acetic acid | Increased lipophilicity and metabolic stability. |

| Trifluoromethyl | 2-(5-Trifluoromethylthiophen-2-yl)acetic acid | Strong electron-withdrawing effects, significant alteration of pKa and binding properties. arabjchem.org |

Thiophene Ring Modifications and Bioisosteric Replacements

Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the pharmacological profile of a compound. The thiophene ring itself is often considered a bioisostere of a phenyl ring. In the context of this compound analogues, the thiophene ring can be modified or replaced with other heterocyclic or carbocyclic systems to explore new SAR.

Common bioisosteric replacements for a thiophene ring include:

Phenyl Ring: Replacing the thiophene with a substituted phenyl ring can explore interactions in different spatial orientations.

Furan (B31954) Ring: The furan ring is another five-membered heterocycle that can serve as a thiophene bioisostere.

Thiazole (B1198619) or Pyrazole (B372694) Rings: These five-membered rings containing two heteroatoms introduce different hydrogen bonding capabilities and electronic properties. nih.gov

Pyridine (B92270) Ring: Replacing the thiophene with a pyridine ring introduces a basic nitrogen atom, which can alter solubility, polarity, and potential for new ionic interactions with biological targets.

The rationale for these replacements often involves improving metabolic stability, modulating lipophilicity, or introducing new interactions with the target protein. For example, combining thiophene with other heterocyclic rings like thiazole and pyrazole can lead to hybrid molecules with enhanced biological activities. nih.gov

Synthesis and Evaluation of Thienopyridine Derivatives as Bioactive Scaffolds

Thienopyridines, which are bicyclic structures containing fused thiophene and pyridine rings, are a significant class of derivatives. They are known to possess a range of biological activities, including anti-inflammatory and antiplatelet effects. nih.govangelfire.com The synthesis of these scaffolds often starts from functionalized thiophenes or pyridines.

One common route involves the reaction of an aminothiophene derivative with reagents that build the pyridine ring. For example, 3-amino-6-(2-thienyl)-4-trifluoromethyl-thieno[2,3-b]pyridines can be synthesized and used as key intermediates to create more complex fused systems like pyridothienopyrimidines and pyridothienotriazines. arabjchem.org Another approach involves intramolecular cyclization of substituted pyridylthioacetic acid derivatives. researchgate.net

These compounds have been evaluated for various biological activities. Studies have shown that certain thienopyridine derivatives possess anti-inflammatory properties. nih.govnih.gov The antiplatelet agents ticlopidine (B1205844) and clopidogrel (B1663587) are prominent examples of thienopyridine drugs, highlighting the therapeutic potential of this scaffold. angelfire.com

Exploration of Pyrazoline Derivatives Containing Thienyl Groups

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of pharmacological properties. The incorporation of a thienyl group into a pyrazoline scaffold has been a fruitful area of research for developing new bioactive agents.

The synthesis of thienyl-pyrazoline derivatives typically proceeds through the cyclization of α,β-unsaturated ketones known as chalcones. Thienyl chalcones can be prepared by the Claisen-Schmidt condensation of a thienyl ketone with an aromatic aldehyde. These chalcones are then reacted with hydrazine (B178648) hydrate (B1144303) or its derivatives to form the pyrazoline ring.

Several studies have reported the synthesis and evaluation of such compounds for their potential antiviral activity. nih.govekb.eg For instance, certain N-acetyl 4,5-dihydropyrazole derivatives have shown activity against vaccinia virus. nih.gov Other pyrazole derivatives bearing a hydroxyquinoline scaffold have demonstrated broad-spectrum antiviral activity against various coronaviruses. rsc.org The combination of thiophene, pyrazole, and thiazole rings into single molecules has also been explored to create hybrid compounds with potential antimicrobial and anti-inflammatory effects. nih.gov

Design and Synthesis of Fluoro-Thienyl Conjugates

Conjugating small molecules like this compound to larger biomolecules (e.g., peptides) or polymers is a modern strategy to enhance therapeutic efficacy. nih.gov Such conjugation can improve drug targeting, increase solubility, and modify pharmacokinetic profiles. nih.gov

Design Principles: The design of a conjugate involves three components: the fluoro-thienyl drug, a linker, and the carrier molecule (e.g., a peptide).

The Drug: The this compound moiety provides the core pharmacological activity.

The Linker: A chemical linker connects the drug to the carrier. The linker can be designed to be stable or to cleave under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes), releasing the active drug at the target site. nih.gov

The Carrier: Peptides are often used as carriers to target specific receptors that are overexpressed on diseased cells, thereby delivering the drug selectively. nih.gov

Synthesis: The synthesis of a peptide conjugate typically involves activating the carboxylic acid group of the fluoro-thienyl moiety using standard peptide coupling chemistry (e.g., with EDC/NHS) and then reacting it with a free amine group on the peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue. nih.gov The fluorination of the thiophene ring can be beneficial in these conjugates, as fluorine can enhance binding affinity and improve metabolic stability without significantly increasing molecular size. nih.gov

SAR Studies on Potential Antiviral, Anti-Inflammatory, and Antibacterial Analogues

The diverse derivatives of this compound have been investigated for a range of therapeutic applications, with SAR studies providing insights into the structural requirements for each activity.

Anti-Inflammatory Activity: Thienopyridine and thieno[2,3-d]pyrimidine (B153573) derivatives have shown notable anti-inflammatory and analgesic activities. nih.govnih.gov SAR studies indicate that the nature and position of substituents on the fused ring system are crucial. For example, in a series of thieno[2,3-d]pyrimidine derivatives, the introduction of different groups led to compounds with anti-inflammatory potency comparable to standard drugs like indomethacin. nih.gov

Antiviral Activity: Several classes of thiophene derivatives have been evaluated for antiviral properties.

Pyrazoline Derivatives: As mentioned, chalcone-derived pyrazolines containing a thiophene ring have been synthesized, with some showing activity against viruses like vaccinia virus and coronaviruses. nih.govrsc.org

Thienopyrimidine Derivatives: Certain thiouracil derivatives, which are precursors to thienopyrimidines, have shown promising activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus. ekb.eg

Thieno[2,3-b]pyridine (B153569) Derivatives: This scaffold has also been investigated, with some analogues reported to possess antiviral properties. researchgate.net

Antibacterial Activity: The search for new antibiotics has also included thiophene-based compounds.

Heterocyclic Amides: Amides derived from 2-thiopheneacetic acid have been synthesized and tested against various bacterial strains. researchgate.net Studies showed that certain amide derivatives exhibited good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as the Gram-negative bacterium Pseudomonas aeruginosa. researchgate.net

Pyrazolyl-thiazole Derivatives: Hybrid molecules incorporating thiophene, pyrazole, and thiazole rings have demonstrated significant antimicrobial activity against a panel of bacteria and fungi, highlighting the potential of synergistic effects from combining different heterocyclic pharmacophores. nih.gov

The table below summarizes the key findings from SAR studies on different classes of analogues.

| Derivative Class | Target Activity | Key SAR Findings |

| Thienopyridines / Thienopyrimidines | Anti-inflammatory | The specific fusion pattern and substituents on the pyridine/pyrimidine ring are critical for activity. nih.govnih.gov |

| Thienyl-Pyrazolines | Antiviral | The nature of the substituent on the pyrazoline ring and the overall molecular conformation influence antiviral potency. nih.govrsc.org |

| Heterocyclic Amides of Thienylacetic Acid | Antibacterial | The type of heterocyclic amine coupled to the acid affects the spectrum and potency of antibacterial action. researchgate.net |

| Pyrazolyl-thiazole-thiophene Hybrids | Antimicrobial | The combination of multiple heterocyclic rings can lead to broad-spectrum antimicrobial activity. nih.gov |

Applications in Medicinal Chemistry Research Excluding Clinical Human Trials and Safety Profiles

Antiviral Research Potential for Lead Compound Development

The development of novel antiviral agents is a critical area of research. capes.gov.brnih.govnih.gov While direct studies on the antiviral activity of (5-Fluoro-2-thienyl)acetic acid are not extensively reported, the broader class of thiophene (B33073) and fluorinated compounds has shown promise in this field. For instance, derivatives of 2-thiopyrimidine-5-carbonitrile have been synthesized and evaluated for their antiviral properties. ekb.eg Specifically, certain compounds from this class have demonstrated promising activity against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. ekb.eg

Furthermore, the incorporation of fluorine into nucleoside analogues has been a successful strategy in developing potent antiviral drugs. mdpi.com For example, 3'-fluoro-2',3'-dideoxythymidine (FLT) derivatives have been synthesized and show significant anti-HIV activity. mdpi.com The introduction of a fatty acyl chain to these fluorinated nucleosides was found to enhance their activity against both wild-type and multidrug-resistant HIV strains. mdpi.com These findings suggest that the this compound scaffold could serve as a valuable starting point for the design and synthesis of new antiviral lead compounds.

| Compound/Derivative Class | Virus Targeted | Reported Activity | Reference |

| 2-Thiopyrimidine-5-carbonitrile derivatives | Bovine Viral Diarrhea Virus (BVDV) | Promising antiviral activity | ekb.eg |

| 3'-Fluoro-2',3'-dideoxythymidine (FLT) derivatives | Human Immunodeficiency Virus (HIV) | Significant anti-HIV activity, including against multidrug-resistant strains | mdpi.com |

Anti-Inflammatory Research Potential

Chronic inflammatory diseases represent a significant therapeutic challenge, and the development of new anti-inflammatory agents is of great interest. nih.govnih.gov Thiophene-based compounds, such as Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties. nih.gov Research has shown that thiophene derivatives are privileged structures for the design of novel anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov

A key area of interest is the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme that plays a crucial role in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. nih.gov A study focused on the development of mPGES-1 inhibitors identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform. nih.gov Derivatives of this compound were synthesized and showed selective inhibitory activity against mPGES-1 in the low micromolar range. nih.gov The presence of a fluorine atom can often enhance the binding affinity of a ligand to its target enzyme. Therefore, this compound represents a promising candidate for further investigation as a potential mPGES-1 inhibitor and anti-inflammatory agent.

| Compound/Derivative Class | Mechanism of Action | Reported Activity | Reference |

| Thiophene derivatives (general) | Inhibition of COX and LOX enzymes | Known anti-inflammatory properties | nih.govnih.gov |

| 2-(Thiophen-2-yl)acetic acid derivatives | Inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) | Selective inhibitory activity in the low micromolar range | nih.gov |

Antibacterial Research Potential

The rise of antibiotic resistance, particularly in pathogens like Staphylococcus aureus, necessitates the discovery of new antibacterial agents. nih.gov Thiophene derivatives have been explored for their antibacterial potential. nih.gov

Fluorinated phenazine (B1670421) and acridine (B1665455) agents have demonstrated potent antibacterial activities against various Gram-positive pathogens, including MRSA. nih.gov Some of these compounds exhibited minimum inhibitory concentrations (MICs) in the sub-micromolar range, indicating excellent potency. nih.gov These findings highlight the potential of incorporating fluorine into heterocyclic scaffolds to combat resistant bacterial strains. While direct data on this compound is not available, the known activity of fluorinated thiophenes suggests its potential as a lead structure for developing new anti-MRSA agents.

Data specifically detailing the activity of this compound against Vancomycin-Intermediate S. aureus (VISA) strains is not currently available in the reviewed literature. However, the general activity of thiophene derivatives against resistant staphylococci suggests that this compound class warrants investigation against VISA.

The antibacterial activity of thiophene derivatives extends to various multidrug-resistant Gram-positive pathogens. For example, certain fluorinated phenazine and acridine analogues have shown equipotent activity against a range of Gram-positive strains, some of which were resistant to multiple classes of antibiotics. nih.gov This broad-spectrum activity against resistant pathogens underscores the potential of fluorinated thiophene scaffolds in addressing the challenge of multidrug resistance.

| Compound/Derivative Class | Bacterial Strain(s) | Reported Activity (MIC) | Reference |

| Fluorinated Phenazine and Acridine Analogues | Methicillin-Resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens | 0.04–6.25 μM | nih.gov |

Anticancer Research Potential

Thiophene and its derivatives are recognized as influential scaffolds in the development of anticancer agents. nih.gov The anticancer mechanisms of thiophene-containing compounds are diverse and include the inhibition of topoisomerase, tyrosine kinase inhibition, and induction of apoptosis. nih.gov The position and nature of substituents on the thiophene ring significantly impact its anticancer activity. nih.gov

The introduction of a fluorine atom is a common strategy in the design of anticancer drugs, as seen in the widely used drug 5-fluorouracil (B62378). mdpi.comnih.gov Research on 1-{5-aryl-2-[5-(4-fluoro-phenyl)-thiophen-2-yl] nih.govnih.govnih.gov oxadiazol-3-yl}-ethanone derivatives has shown that some of these compounds exhibit cytotoxic activity against various cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2). rroij.com One compound in this series demonstrated activity against the MCF7 cell line comparable to the standard drug 5-fluorouracil. rroij.com

Furthermore, a study on 2-(thiophen-2-yl)acetic acid derivatives as mPGES-1 inhibitors also highlighted their potential as anticancer agents. nih.gov The most promising compound in that study induced cell cycle arrest and apoptosis in A549 lung cancer cells. nih.gov Given these findings, this compound holds potential as a scaffold for the development of novel anticancer agents.

| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity | Reference |

| 1-{5-Aryl-2-[5-(4-fluoro-phenyl)-thiophen-2-yl] nih.govnih.govnih.gov oxadiazol-3-yl}-ethanone derivatives | MCF7 (Breast), HepG2 (Liver) | Cytotoxic activity, with one compound comparable to 5-fluorouracil | rroij.com |

| 2-(Thiophen-2-yl)acetic acid derivatives | A549 (Lung) | Induced cell cycle arrest and apoptosis | nih.gov |

Research on Inhibition of Cancer Cell Growth

Derivatives of this compound have demonstrated potential in inhibiting the growth of cancer cells. Researchers have synthesized and assessed a range of compounds that incorporate this molecule, showing their effectiveness against various cancer cell lines. journaljpri.com For instance, certain derivatives have exhibited notable antiproliferative activity against breast cancer (MCF7) and colon cancer (Caco-2) cell lines. journaljpri.com

One study focused on creating novel pyridine (B92270) derivatives containing a 1,3,4-oxadiazole (B1194373) ring, starting from a nicotinic acid ester and 4-fluorophenyl boronic acid. journaljpri.com The resulting compounds were tested for their ability to inhibit cancer cell growth. Among these, compounds featuring a 5-bromo-2-fluoro-phenyl ring and a 3-methyl thiophene ring attached to the oxadiazole showed potent activity against the MCF7 cell line. journaljpri.com

In other research, 5-fluorouracil-1-acetic acid (5-FA), a derivative of the well-known anticancer drug 5-fluorouracil (5-FU), was synthesized and evaluated. nih.gov While 5-FA itself was found to be less toxic than 5-FU, its cytotoxicity was significantly increased when conjugated to a virus-like nanoparticle, demonstrating a potential strategy for targeted drug delivery. nih.govresearchgate.net

Here is an interactive data table summarizing the cytotoxic activity of selected pyridine-oxadiazole derivatives:

| Compound | Target Cell Line | IC50 (µM) |

| 7b | MCF7 | 6.9 |

| 7d | MCF7 | 3.8 |

| 7c | Caco-2 | 23.6 |

| 7d | Caco-2 | 56.5 |

| 5-Fluorouracil | MCF7 | - |

Note: A lower IC50 value indicates greater potency.

Research on Induction of Apoptosis in Cancer Cells

In addition to halting cell proliferation, derivatives of this compound are being investigated for their capacity to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancer cells. nih.gov

Research has shown that certain compounds derived from this acid can trigger apoptotic pathways in cancer cells. For example, a study on novel cocrystals of 5-fluorouracil with Schiff bases demonstrated that these new compounds could induce apoptosis in SW480 colon cancer cells, with the rate of apoptosis increasing with the concentration of the cocrystals. mdpi.com The study found that these derivatives were more effective at inducing apoptosis than 5-fluorouracil alone. mdpi.com

Similarly, research into 2-(thiophen-2-yl)acetic acid-based compounds has identified a lead compound that induces cell cycle arrest and, at later stages, apoptosis or necrosis in A549 lung cancer cells. nih.gov This suggests that the thiophene acetic acid scaffold is a promising starting point for developing apoptosis-inducing anticancer agents.

The process of apoptosis is complex, involving both intrinsic and extrinsic pathways that can be modulated by various compounds. mdpi.com Natural products and their synthetic analogs are being extensively studied for their ability to trigger these pathways and selectively kill cancer cells. nih.gov

Potential as Lead Compounds for Chemotherapeutic Agent Development

The promising results from in vitro studies have established this compound and its derivatives as valuable lead compounds for the development of new chemotherapeutic agents. nih.gov A lead compound is a chemical that shows promise for therapeutic use and can be modified to enhance its effectiveness and safety.

The structural framework of this compound allows for a wide range of chemical modifications, enabling researchers to fine-tune the compound's properties to target specific cancer-related pathways. For instance, it is a known precursor in the synthesis of antibiotics like cephaloridine (B1668813) and cephalothin (B1668815). wikipedia.org

The development of targeted drug delivery systems is another key area of research. For example, conjugating 5-fluorouracil-1-acetic acid (5-FA) to a virus-like nanoparticle has been shown to enhance its cytotoxicity and specificity for cancer cells overexpressing the epidermal growth factor receptor (EGFR). nih.govresearchgate.net This approach could lead to more effective cancer treatments with fewer side effects.

Antidepressant Research Potential

Beyond its applications in cancer research, this compound is also being explored for its potential in the development of new antidepressant medications. The compound serves as a building block for synthesizing more complex molecules that may act on the central nervous system.

Research in this area has led to the synthesis of various heterocyclic compounds, such as oxazolidinones and triazole-containing quinolinones, which have shown antidepressant-like activity in preclinical models. nih.gov These compounds are often designed to interact with specific neurotransmitter systems in the brain, such as the serotonin (B10506) and norepinephrine (B1679862) systems, which are known to be involved in mood regulation. nih.gov While this compound itself is not an antidepressant, its use as a starting material is crucial for the discovery of new chemical entities with the potential to treat depression.

Agrochemical Research Applications

The thiophene ring, a key component of this compound, is found in many biologically active molecules, including some used in agriculture. The introduction of a fluorine atom can enhance the biological activity and stability of these compounds. This has led to research into the use of this compound derivatives as potential new agrochemicals, such as pesticides and herbicides, with improved performance and environmental safety profiles.

Dyestuff Intermediate Research and Development

In the realm of materials science, this compound and its derivatives are being investigated as intermediates for synthesizing novel dyes. The electronic properties of the fluorinated thiophene ring make it a valuable component in creating chromophores, the parts of a molecule responsible for color. These intermediates can be used to produce dyes with specific light-absorbing and emitting properties for applications in textiles, printing, and advanced materials.

Photovoltaic Device Applications: Investigation as Electron Anchoring Groups in Dye-Sensitized Solar Cells

An innovative application of this compound is in the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs). In these solar cells, a dye molecule absorbs light and injects an electron into a semiconductor, generating electricity. researchgate.netrsc.org

The carboxylic acid group of this compound can act as an "anchoring group," attaching the dye to the semiconductor surface, which is often made of titanium dioxide (TiO2). researchgate.net The fluorinated thiophene part of the molecule can be part of the dye's light-absorbing system. Research has shown that using a 2-thienylacetic acid group as an anchor can lead to high power conversion efficiencies in DSSCs. The fluorine atom can further enhance the electronic properties of the dye, potentially leading to more efficient solar cells. researchgate.netrsc.org

Advanced Research Directions and Future Perspectives

Enantioselective Transformations of (5-Fluoro-2-thienyl)acetic acid and its Derivatives

The development of methods for the enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. For derivatives of this compound, achieving enantiomeric purity is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Current research efforts are geared towards the synthesis of new chiral ligands derived from thiophene (B33073) structures. These ligands can then be complexed with transition metals to create catalysts for asymmetric reactions. For instance, vanadium complexes with Schiff base ligands derived from thiophene derivatives have been shown to be effective in the asymmetric oxidation of sulfides. iaea.org This approach could be adapted to catalyze the enantioselective transformation of prochiral derivatives of this compound.

Furthermore, the synthesis of chiral polythiophenes through the electropolymerization of chiral thiophene monomers has been demonstrated. rsc.org These chiral polymers have shown the ability to recognize chiral anions, suggesting their potential use as chiral stationary phases in chromatography or as enantioselective sensors. rsc.org Future work could explore the incorporation of this compound derivatives into such polymeric structures.

A significant challenge remains in the direct enantioselective functionalization of the thiophene ring or the acetic acid side chain. The development of novel chiral catalysts, including organocatalysts and metal-based catalysts, that can effectively control the stereochemistry of reactions involving this compound is a key area for future investigation.

Development of Novel Catalytic Applications in Organic Synthesis

Beyond its role as a building block in medicinal chemistry, this compound and its derivatives have the potential to be utilized in novel catalytic applications. The electronic properties of the fluorinated thiophene ring can influence the reactivity of the acetic acid group, making these compounds interesting candidates for organocatalysis.

Research into the catalytic activity of related acetic acid derivatives has shown promise. For example, titanium-based metal-organic frameworks (MOFs) functionalized with acetic acid have demonstrated enhanced catalytic performance in the synthesis of spiropyrans. researchgate.netaurigeneservices.comrsc.org This suggests that MOFs incorporating this compound could be designed to catalyze specific organic transformations.

The palladium-catalyzed direct arylation of thiophene derivatives is another area of active research. researchgate.net While this typically involves the functionalization of the thiophene ring, future studies could investigate the use of this compound derivatives as ligands for these catalytic systems, potentially influencing the regioselectivity and efficiency of the reactions.

The development of catalytic systems where the fluorine atom plays a direct role in the catalytic cycle is a particularly exciting prospect. The unique electronic effects of fluorine could be harnessed to create novel catalytic cycles for a variety of organic transformations.

Chemoinformatics and High-Throughput Screening for New Analogues

The discovery of new bioactive molecules can be significantly accelerated through the use of chemoinformatics and high-throughput screening (HTS). researchgate.netyoutube.comresearchgate.netyoutube.comyoutube.com These computational and experimental techniques allow for the rapid evaluation of large libraries of compounds to identify potential drug candidates.

For this compound, chemoinformatic approaches can be used to design and build virtual libraries of analogues with diverse structural modifications. These virtual libraries can then be screened against computational models of biological targets to predict their potential activity and prioritize compounds for synthesis and experimental testing. Structure-activity relationship (SAR) studies on thiophene derivatives have shown that modifications to the thiophene ring and its substituents can significantly impact biological activity. rsc.orgnih.gov

High-throughput screening provides the experimental platform to test the synthesized analogues against a panel of biological targets. researchgate.netyoutube.comresearchgate.netyoutube.comyoutube.com This can rapidly identify "hit" compounds that exhibit the desired biological activity. The integration of HTS with chemoinformatics creates a powerful feedback loop, where the results of experimental screening are used to refine computational models and guide the design of the next generation of analogues.

A recent study utilized a virtual fragment screening approach to identify 2-(thiophen-2-yl)acetic acid as a suitable scaffold for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov This highlights the power of in silico methods to identify promising starting points for drug discovery, a strategy that is directly applicable to the development of novel drugs based on the this compound core.